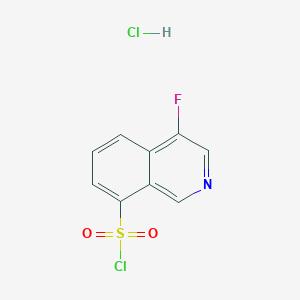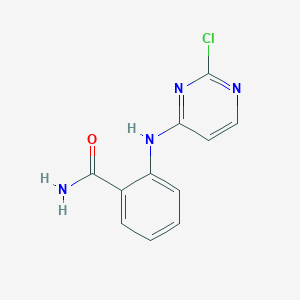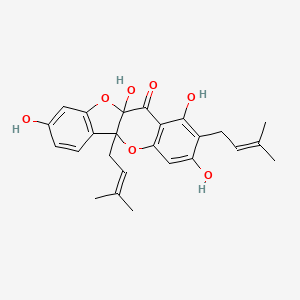![molecular formula C13H5ClF3N3O B12098111 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile, 7-chloro-2-(2-furanyl)-5-(trifluoromethyl)- CAS No. 1283719-95-8](/img/structure/B12098111.png)
1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile, 7-chloro-2-(2-furanyl)-5-(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile, 7-chloro-2-(2-furanyl)-5-(trifluoromethyl)- is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a potent inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in various types of tumors .
Métodos De Preparación
The synthesis of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile, 7-chloro-2-(2-furanyl)-5-(trifluoromethyl)- involves multiple steps and specific reaction conditions. One common synthetic route includes the modification of Madelung and Fischer syntheses of indoles . The preparation typically involves the following steps:
Formation of the Pyrrolo[3,2-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Functional Groups: The chloro, furanyl, and trifluoromethyl groups are introduced through various substitution reactions using reagents such as chlorinating agents, furanyl derivatives, and trifluoromethylating agents.
Final Cyclization and Purification: The final product is obtained through cyclization reactions followed by purification using techniques like column chromatography.
Análisis De Reacciones Químicas
1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile, 7-chloro-2-(2-furanyl)-5-(trifluoromethyl)- undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and furanyl positions, using nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include various substituted derivatives that retain the core pyrrolo[3,2-b]pyridine structure.
Aplicaciones Científicas De Investigación
1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile, 7-chloro-2-(2-furanyl)-5-(trifluoromethyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile, 7-chloro-2-(2-furanyl)-5-(trifluoromethyl)- involves the inhibition of fibroblast growth factor receptors (FGFRs). FGFRs are involved in cell proliferation, differentiation, and survival. By inhibiting these receptors, the compound can induce apoptosis (programmed cell death) in cancer cells and inhibit their migration and invasion .
Comparación Con Compuestos Similares
1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile, 7-chloro-2-(2-furanyl)-5-(trifluoromethyl)- can be compared with other similar compounds such as:
1H-Pyrrolo[2,3-b]pyridine Derivatives: These compounds also target FGFRs and have shown potent inhibitory activity.
Indazole Derivatives: These compounds are isomers of pyrrolo[3,2-b]pyridine and have been studied for their inhibitory effects on various enzymes.
Pyrrolo[2,3-b]pyridine Scaffolds: These scaffolds are used in the development of inhibitors for human neutrophil elastase (HNE), an enzyme involved in inflammatory diseases.
Propiedades
Número CAS |
1283719-95-8 |
|---|---|
Fórmula molecular |
C13H5ClF3N3O |
Peso molecular |
311.64 g/mol |
Nombre IUPAC |
7-chloro-2-(furan-2-yl)-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile |
InChI |
InChI=1S/C13H5ClF3N3O/c14-10-6(5-18)12(13(15,16)17)20-8-4-7(19-11(8)10)9-2-1-3-21-9/h1-4,19H |
Clave InChI |
LVOUGMYSDJVZJM-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)C2=CC3=C(N2)C(=C(C(=N3)C(F)(F)F)C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![8-Bromo-3-iodo-2-methyl-imidazo[1,2-a]pyridine](/img/structure/B12098100.png)
![2-Methyl-2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol](/img/structure/B12098104.png)



